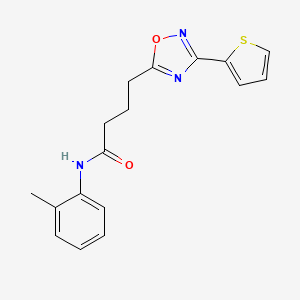
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, also known as MMQO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood. However, studies have shown that (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one inhibits the activity of the enzyme NADH:ubiquinone oxidoreductase, which is involved in the electron transport chain in mitochondria. This inhibition leads to a decrease in the production of ATP, which is essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to have various biochemical and physiological effects. Studies have shown that (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one induces apoptosis (programmed cell death) in cancer cells, inhibits angiogenesis (the formation of new blood vessels), and suppresses the migration and invasion of cancer cells. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of NADH:ubiquinone oxidoreductase, making it an ideal tool for studying the electron transport chain in mitochondria. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is also relatively stable and easy to handle in the lab. However, (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is also relatively expensive, which may limit its availability for some researchers.
Future Directions
There are several future directions for the study of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. One area of research is the development of new synthesis methods for (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the potential applications of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in other areas of research, such as neurodegenerative diseases and metabolic disorders, should be explored.
Synthesis Methods
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 2-morpholino-3-aminopyridine with 2-bromoacetophenone, followed by the reaction with 2-chloro-4,5-dicyano-1,3-benzenediol. Another method involves the reaction of 2-morpholino-3-aminopyridine with 2-bromoacetophenone, followed by the reaction with 2-chloro-4,5-dicyanoimidazole. The synthesis of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. One of the most significant applications of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is in the field of cancer research. Studies have shown that (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also been shown to be effective in inhibiting the growth and metastasis of cancer cells.
properties
IUPAC Name |
(4Z)-4-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23-20(25-22(29-23)16-6-2-1-3-7-16)15-18-14-17-8-4-5-9-19(17)24-21(18)26-10-12-28-13-11-26/h1-9,14-15H,10-13H2/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIRMURUFPKBII-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)




![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)


